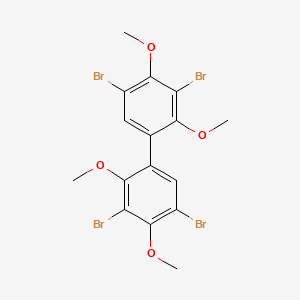
3,3',5,5'-Tetrabromo-2,2',4,4'-tetramethoxy-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl: is a brominated biphenyl compound characterized by the presence of four bromine atoms and four methoxy groups attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl typically involves the bromination of 2,2’,4,4’-tetramethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated biphenyl derivatives.
Substitution: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Debrominated biphenyl compounds.
Substitution: Biphenyl derivatives with various substituents replacing the bromine atoms.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medical Research:
Industry:
Flame Retardants: The brominated structure makes it suitable for use in flame retardant formulations.
Electronics: It is used in the production of electronic components, such as printed circuit boards.
作用機序
The mechanism of action of 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
- 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
- 3,3’,5,5’-Tetrabromo-2,2’-bithiophene
- 4,4’,6,6’-Tetrabromo-2,2’-biphenol
- 2,2’-Dibromobiphenyl
Comparison:
- 3,3’,5,5’-Tetrabromo-2,2’,4,4’-tetramethoxy-1,1’-biphenyl is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other brominated biphenyls.
- 3,3’,5,5’-Tetrabromo-2,2’-bithiophene contains sulfur atoms, which impart different electronic properties and potential applications in organic electronics.
- 4,4’,6,6’-Tetrabromo-2,2’-biphenol has hydroxyl groups, making it more suitable for applications requiring hydrogen bonding.
- 2,2’-Dibromobiphenyl has fewer bromine atoms, resulting in different reactivity and applications .
特性
CAS番号 |
61344-05-6 |
|---|---|
分子式 |
C16H14Br4O4 |
分子量 |
589.9 g/mol |
IUPAC名 |
1,3-dibromo-5-(3,5-dibromo-2,4-dimethoxyphenyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C16H14Br4O4/c1-21-13-7(5-9(17)15(23-3)11(13)19)8-6-10(18)16(24-4)12(20)14(8)22-2/h5-6H,1-4H3 |
InChIキー |
FFDRIGVSBXRPDN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1C2=CC(=C(C(=C2OC)Br)OC)Br)Br)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


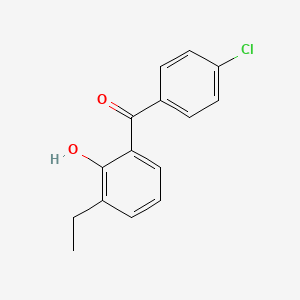
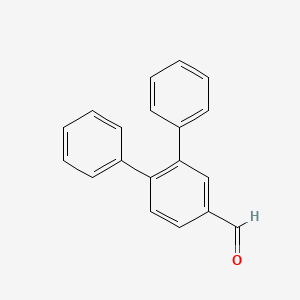
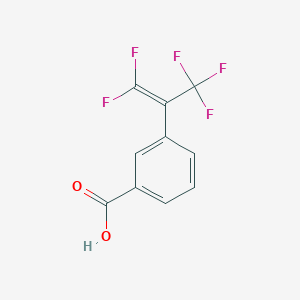
![3-([1,1'-Biphenyl]-4-yl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B14582844.png)
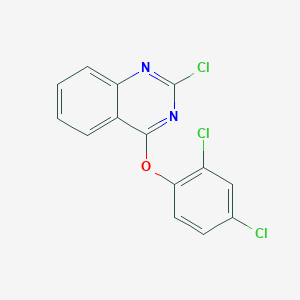
![Acetamide, N-[2-(acetylamino)phenyl]-N-benzo[a]phenazin-5-yl-](/img/structure/B14582854.png)
![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-4-methyl-](/img/structure/B14582858.png)
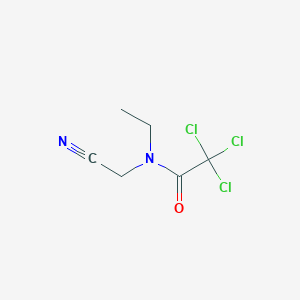


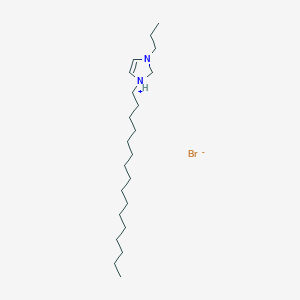
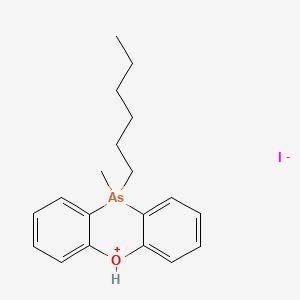
![6-[(2-Hydroxyethyl)amino]-9-methyl-1,9-dihydro-2H-purin-2-one](/img/structure/B14582898.png)
![4-[2-(4-Hydroxyphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582902.png)
